An In-Depth Technical Guide to 1-Pentadecyne: Properties, Synthesis, and Analysis
An In-Depth Technical Guide to 1-Pentadecyne: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pentadecyne is a long-chain terminal alkyne with the chemical formula C₁₅H₂₈. This class of molecules, characterized by a carbon-carbon triple bond at the end of the alkyl chain, serves as a versatile building block in organic synthesis. The presence of the terminal alkyne functional group allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Pentadecyne, detailed experimental protocols for its synthesis, purification, and analysis, and a discussion of its reactivity and stability. While the direct biological activities of 1-Pentadecyne are not extensively documented, we will touch upon the known activities of related long-chain hydrocarbons to suggest potential areas of investigation.
Chemical and Physical Properties
The physicochemical properties of 1-Pentadecyne are summarized in the tables below, providing a ready reference for researchers.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₈ | [1][2] |
| Molecular Weight | 208.38 g/mol | [1][2] |
| Appearance | Liquid | [2] |
| Density | 0.794 g/mL at 20 °C | [2] |
| Boiling Point | 130 °C at 10 mmHg | [3] |
| Melting Point | 10 °C | [3] |
| Refractive Index (n20/D) | 1.442 | [2] |
| Flash Point | >90 °C | [3] |
| Water Solubility | Not miscible | [4] |
Identification and Descriptors
| Identifier | Value | Source(s) |
| CAS Number | 765-13-9 | [1][2] |
| IUPAC Name | Pentadec-1-yne | [1] |
| InChI | InChI=1S/C15H28/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h1H,4-15H2,2H3 | [1][2] |
| InChIKey | DONJGKADZJEXRJ-UHFFFAOYSA-N | [1][2] |
| SMILES | CCCCCCCCCCCCCC#C | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of 1-Pentadecyne are provided below. These protocols are based on general methods for long-chain terminal alkynes and can be adapted as needed.
Synthesis of 1-Pentadecyne via Alkylation of Acetylene (B1199291)
A common and effective method for the synthesis of long-chain terminal alkynes is the alkylation of acetylene. This involves the deprotonation of acetylene with a strong base to form an acetylide anion, which then acts as a nucleophile in a reaction with a long-chain alkyl halide.
Materials:
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1-Bromotridecane (B143060) (C₁₃H₂₇Br)
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Sodium amide (NaNH₂)
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Liquid ammonia (B1221849) (NH₃)
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Anhydrous diethyl ether ((C₂H₅)₂O)
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Ammonium (B1175870) chloride (NH₄Cl), saturated aqueous solution
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Three-necked round-bottom flask
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Dry ice/acetone condenser
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Stirring apparatus
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Dropping funnel
Procedure:
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Set up a three-necked flask equipped with a dry ice/acetone condenser, a mechanical stirrer, and a dropping funnel. Ensure the apparatus is flame-dried and under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, dissolve sodium amide in liquid ammonia at approximately -33 °C.
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Slowly add a solution of 1-bromotridecane in anhydrous diethyl ether to the sodium amide solution via the dropping funnel with vigorous stirring.
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After the addition is complete, allow the reaction mixture to stir for several hours while maintaining the temperature.
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Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Allow the ammonia to evaporate. Add water to dissolve the remaining salts and transfer the mixture to a separatory funnel.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield crude 1-Pentadecyne.
Purification of 1-Pentadecyne
The crude product from the synthesis can be purified by vacuum distillation.
Materials:
-
Crude 1-Pentadecyne
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Vacuum distillation apparatus
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Heating mantle
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Cold trap
Procedure:
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Assemble a vacuum distillation apparatus, ensuring all glassware is dry.
-
Transfer the crude 1-Pentadecyne to the distillation flask.
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Begin heating the flask gently under reduced pressure.
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Collect the fraction that distills at the appropriate boiling point for 1-Pentadecyne (approximately 130 °C at 10 mmHg).
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Use a cold trap to protect the vacuum pump from any volatile impurities.
Analysis of 1-Pentadecyne by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for confirming the identity and purity of 1-Pentadecyne.
Instrumentation and Conditions:
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Gas Chromatograph: Equipped with a flame ionization detector (FID) or coupled to a mass spectrometer.
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Column: A non-polar capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
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Carrier Gas: Helium at a constant flow of 1 mL/min.
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Injector Temperature: 250 °C.
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Oven Temperature Program:
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Initial temperature: 50 °C, hold for 2 minutes.
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Ramp: Increase to 280 °C at 10 °C/min.
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Final hold: 280 °C for 5 minutes.
-
-
Mass Spectrometer (if used):
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Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation:
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Prepare a dilute solution of the purified 1-Pentadecyne in a volatile organic solvent such as hexane (B92381) or dichloromethane. A concentration of approximately 100 µg/mL is a good starting point.
-
Inject 1 µL of the sample into the GC-MS system.
Data Analysis:
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The retention time of the peak corresponding to 1-Pentadecyne can be used for identification if a standard is available.
-
The mass spectrum should show a molecular ion peak (M⁺) at m/z 208, along with a characteristic fragmentation pattern for a long-chain alkyne.
Reactivity and Stability
1-Pentadecyne, as a terminal alkyne, exhibits reactivity characteristic of this functional group. The acidic proton on the sp-hybridized carbon can be removed by a strong base to form a powerful nucleophile, the acetylide anion. This anion can participate in various carbon-carbon bond-forming reactions. The triple bond itself can undergo addition reactions, such as hydrogenation, halogenation, and hydrohalogenation.
For storage, 1-Pentadecyne should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and strong bases. With a high flash point, it is not considered highly flammable.
Biological Activity and Drug Development Potential
Currently, there is a limited body of research specifically detailing the biological activities of 1-Pentadecyne. However, related long-chain hydrocarbons have been investigated for their biological effects. For instance, the corresponding alkene, 1-pentadecene, has been reported to have insecticidal and repellent properties.[5] The saturated alkane, pentadecane, has shown antimicrobial activity against Leishmania infantum. Furthermore, the C15 saturated fatty acid, pentadecanoic acid, has been the subject of studies related to metabolic health.
These findings suggest that long-chain hydrocarbons can exhibit biological activity, and 1-Pentadecyne could be a candidate for screening in various biological assays, including antimicrobial, anticancer, and anti-inflammatory studies. Its ability to be chemically modified via the terminal alkyne group also makes it an interesting scaffold for the development of new therapeutic agents.
Visualizations
Synthesis and Characterization Workflow for 1-Pentadecyne
The following diagram illustrates a general workflow for the synthesis and characterization of 1-Pentadecyne.
Caption: General workflow for the synthesis and characterization of 1-Pentadecyne.
Hypothetical Signaling Pathway for Investigation
Given the antimicrobial activity of related long-chain hydrocarbons, a hypothetical signaling pathway that could be investigated for 1-Pentadecyne's potential effects on a microbial cell is presented below. This is a speculative model to guide future research.
Caption: Hypothetical mechanism of antimicrobial action for 1-Pentadecyne.
